molecular formula C23H22ClNO4S B2518554 2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one CAS No. 866137-52-2

2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one

Cat. No.: B2518554
CAS No.: 866137-52-2
M. Wt: 443.94
InChI Key: COBOQOWNYVCVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromenone family, characterized by a bicyclic framework comprising a benzopyran core. Key structural features include:

  • Chromenone backbone: A 6,8-dihydro-4H-chromen-5-one system with 7,7-dimethyl substituents, contributing to conformational rigidity.
  • Substituents: 4-Chlorophenyl group at position 4, introducing electron-withdrawing effects. Amino group at position 2, enabling intermolecular interactions.

Properties

IUPAC Name

2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4S/c1-23(2)12-17(26)20-18(13-23)29-22(25)21(19(20)14-8-10-15(24)11-9-14)30(27,28)16-6-4-3-5-7-16/h3-11,19H,12-13,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBOQOWNYVCVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-chromen-5-one is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its anticancer and antifungal properties.

Synthesis and Structural Characteristics

The synthesis of chromenone derivatives typically involves various chemical reactions such as Mannich reactions or multi-component reactions. For instance, similar compounds have been synthesized using a three-component reaction approach that yields derivatives with potential pharmacological activities . The structural formula can be represented as follows:

C19H20ClN2O3S\text{C}_{19}\text{H}_{20}\text{ClN}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown activity against various cancer cell lines. Research has documented that certain chromene derivatives are more effective than standard chemotherapeutic agents like cisplatin in inhibiting cell growth in lung (SK-LU-1) and prostate (PC-3) cancer cell lines .

Table 1: Anticancer Activity of Chromenone Derivatives

CompoundCell LineIC50 (µM)Comparison DrugReference
2-amino-3-(benzenesulfonyl)...SK-LU-1< 10Cisplatin
2-amino-3-cyano-4H-chromenesPC-3< 5Topotecan
4a–oVarious< 15Fluconazole

Antifungal Activity

In addition to anticancer properties, chromenones have also been evaluated for their antifungal activities. Studies show that these compounds exhibit potent antifungal effects against several Candida strains, with minimum inhibitory concentrations (MIC) comparable to fluconazole . This dual activity makes them promising candidates for further development in treating fungal infections.

Table 2: Antifungal Activity Against Candida Strains

CompoundStrainMIC (µg/mL)Reference
2-amino-3-(benzenesulfonyl)...Candida albicans< 10
4a–oCandida glabrata< 15
6a–hCandida krusei< 20

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes such as topoisomerase and cytochrome P450. These enzymes are vital for DNA replication and cellular metabolism in both cancerous and fungal cells. Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, leading to their inhibition and subsequent cell death .

Case Studies

A notable case study involved the evaluation of a series of chromene derivatives where researchers reported on their cytotoxicity against human cancer cell lines. The study concluded that specific modifications in the chromene structure could enhance biological activity significantly .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues Identified

The primary analogue for comparison is 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (hereafter referred to as the "bromo analogue") . Additional sulfonyl-containing compounds, such as perfluorinated benzenesulfonyl derivatives (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate), provide context for benzenesulfonyl group behavior .

Structural and Functional Differences

Table 1: Key Structural Comparisons
Feature Target Compound Bromo Analogue Perfluorinated Benzenesulfonyl Compounds
Aromatic Substituent 4-Chlorophenyl (Cl, electron-withdrawing) 4-Bromophenyl (Br, larger atomic radius) Fluorinated alkyl chains (e.g., heptadecafluorooctyloxy)
Position 2 Substituent Amino group (–NH₂) Methylamino group (–NHCH₃) N/A
Position 3 Substituent Benzenesulfonyl (–SO₂C₆H₅) Nitro group (–NO₂) Benzenesulfonyl with fluorinated chains
Hydrogen Bonding Potential N–H···O/S interactions from –NH₂ and –SO₂ groups S(6) ring via N–H···O (intramolecular) and intermolecular N–H···O bonds Limited H-bonding due to fluorinated groups
Crystal Packing Likely influenced by sulfonyl’s polarity and H-bonding Hexagonal rings stabilized by intermolecular N–H···O bonds along the ab plane Hydrophobic packing dominated by fluorinated chains

Electronic and Steric Effects

  • 4-Chlorophenyl vs.
  • Benzenesulfonyl vs. Nitro Group: The sulfonyl group (–SO₂C₆H₅) in the target compound is bulkier and more polar than the nitro group (–NO₂) in the bromo analogue. This difference may enhance solubility in polar solvents and stabilize crystal lattices via stronger dipole-dipole interactions .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The amino and sulfonyl groups can form N–H···O=S and C–H···O interactions, creating layered or helical packing motifs. The sulfonyl group’s tetrahedral geometry may promote diverse H-bonding networks compared to planar nitro groups .
  • Bromo Analogue: Exhibits an S(6) intramolecular ring via N–H···O bonding and intermolecular N–H···O interactions that stabilize hexagonal crystal packing. The methylamino group’s reduced H-bond donor capacity (vs. –NH₂) limits network complexity .
  • Perfluorinated Analogues : Fluorinated chains dominate packing via hydrophobic interactions, reducing reliance on H-bonding. This contrasts sharply with the target compound’s polarity-driven lattice .

Q & A

Q. How can synthesis conditions be optimized for high-yield production of the compound?

  • Methodological Answer : Begin with a one-pot multicomponent reaction under reflux conditions. Use 4-chlorobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, benzenesulfonamide, and a catalytic amount of L-proline in ethanol. Monitor reaction progress via TLC and optimize temperature (e.g., 80–90°C) and molar ratios (1:1:1 for aldehyde, diketone, and sulfonamide) to enhance yield. Recrystallize the crude product using a DCM/hexane mixture to obtain pure crystals .

Q. What spectroscopic and crystallographic techniques confirm the molecular structure post-synthesis?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm). IR spectroscopy validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Crystallography : Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure via direct methods in SHELXS-97 and refine using SHELXL-97. Validate geometry with WinGX/PLATON, ensuring R1_1 < 0.05 and wR2_2 < 0.12 .

Advanced Research Questions

Q. How are anisotropic displacement parameters resolved during crystallographic refinement?

  • Methodological Answer : In SHELXL, apply the ANIS command to model anisotropic thermal motion for non-hydrogen atoms. Use restraints (e.g., SIMU, DELU) to stabilize refinement for disordered regions. Validate displacement ellipsoids using ORTEP for Windows, ensuring eigenvalues align with thermal motion trends. Cross-check with Hirshfeld surface analysis to detect outliers .

Q. How can hydrogen bonding patterns be analyzed using graph-set notation?

  • Methodological Answer : Identify all N–H···O and C–H···O interactions in the crystal structure. Classify motifs using Etter’s graph-set notation:
  • Primary motifs : Intramolecular S(6) rings (e.g., N1–H1A···O2).
  • Secondary motifs : Intermolecular R33_3^3(18) hexamers stabilized by N–H···O bonds.
    Use Mercury or PLATON to generate interaction diagrams and validate with Bernstein’s criteria for directional hydrogen bonds .

Q. How are solvent region ambiguities addressed in crystal packing analysis?

  • Methodological Answer : For disordered solvent molecules, apply the SQUEEZE routine in PLATON to subtract electron density contributions. Use the ISOR restraint in SHELXL to model isotropic displacement for solvent atoms. Validate the void volume (e.g., 800 Å3^3 per unit cell) and confirm via thermogravimetric analysis (TGA) to quantify solvent loss .

Q. How can contradictions between experimental data and computational models be resolved?

  • Methodological Answer : Perform iterative analysis:
  • Step 1 : Cross-validate DFT-optimized geometry (e.g., Gaussian09/B3LYP/6-311++G(d,p)) with experimental bond lengths/angles (RMSD < 0.02 Å).
  • Step 2 : Reconcile vibrational frequency discrepancies by scaling computed IR peaks (factor: 0.9614).
  • Step 3 : Use Hirshfeld atom refinement (HAR) to resolve electron density mismatches in X-ray data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.